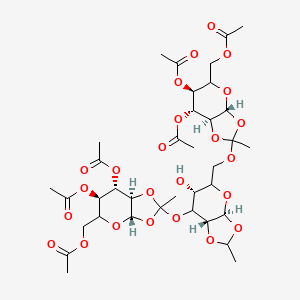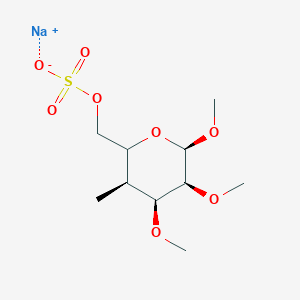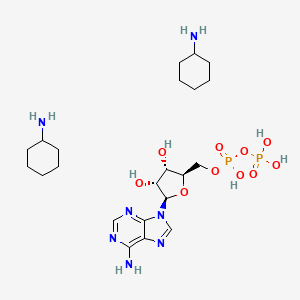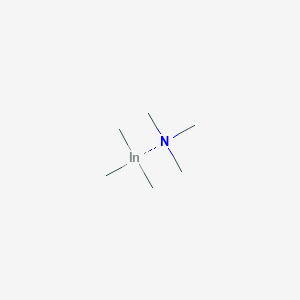
3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₅₀O₂₄ and its molecular weight is 866.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Carbohydrate Analysis
The study by Manna et al. (1993) discusses the artifact production of 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose during carbohydrate analysis, leading to new synthesis methods for related compounds. This research highlights the importance of accurate synthetic pathways in carbohydrate chemistry, especially in the analysis and synthesis of complex sugars like 3,6-Di-O-(3,4,6-tri-O-acetyl-beta-D-mannopyranosylethylidyne)-1,2-O-ethylidene-beta-D-mannopyranose. The discovery of novel dimers and their structural confirmation through X-ray analysis of derivatives presents a significant advancement in carbohydrate synthesis techniques Manna, Mcanalley, & Ammon, 1993.
Glycosylation Strategies
Kaur and Hindsgaul (1991) describe a simple synthesis method for octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, showcasing a key feature of the synthetic scheme: the formation of the beta-mannosidic linkage. This process underlines the importance of glycosylation strategies in the synthesis of complex carbohydrates, which can serve as models or tools in biochemical studies, including assays for enzyme activities Kaur & Hindsgaul, 1991.
Antitumor Activity of Branched Polysaccharides
Matsuzaki et al. (1986) synthesized branched polysaccharides with D-mannopyranose, D-arabinofuranose, or oligo-D-arabinofuranose side-chains by reacting 3,4,6-tri-O-acetyl-(1,2-O-ethylorthoacetyl)-beta-D-mannopyranose with cellulose acetate or curdlan acetate, followed by desterification. This study explores the structure and antitumor activity of these polysaccharides, offering insights into the potential therapeutic applications of complex carbohydrates and their derivatives Matsuzaki, Sato, Enomoto, Yamamoto, Oshima, Hatanaka, Uryu, Kaku, Sone, & Misaki, 1986.
Mannodendrimer Synthesis
Backinowsky et al. (2002) applied glycosylation of sugar trityl ethers with sugar 1,2-O-(1-cyano)ethylidene derivatives in the synthesis of highly branched mannooligosaccharides. This research demonstrates the utility of complex carbohydrates in the construction of dendritic structures, potentially useful in drug delivery and molecular recognition studies Backinowsky, Abronina, Shashkov, Grachev, Kochetkov, Nepogodiev, & Stoddart, 2002.
Mechanism of Action
D-Mannose functionalizes by the inhibition of bacterial adherence to uroepithelial cells . More than 90 percent of recurrent urinary tract infections (UTIs) are caused by Escherichia coli (E. coli), which is normally found in the intestinal tract . The cell walls of each E. coli are covered with tiny fingerlike projections called fimbria. Mannose can bind to the lectin on the bacteria’s fimbria so that the bacteria can be effectively rinsed out by urination .
Safety and Hazards
Future Directions
D-Mannose is by far the most effective supplement for both treatment and prevention of UTIs . It is also used for the treating carbohydrate-deficient glycoprotein syndrome, an inherited metabolic disorder . Future research may focus on these areas and potentially uncover new applications for this compound.
Properties
IUPAC Name |
[(3aR,6S,7R,7aS)-2-[[(3aS,6R,7aR)-7-[[(3aS,6R,7S,7aR)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O24/c1-13(37)44-10-21-24(47-15(3)39)27(49-17(5)41)30-33(54-21)59-35(8,57-30)46-12-20-23(43)26(29-32(53-20)52-19(7)51-29)56-36(9)58-31-28(50-18(6)42)25(48-16(4)40)22(11-45-14(2)38)55-34(31)60-36/h19-34,43H,10-12H2,1-9H3/t19?,20?,21?,22?,23-,24+,25-,26?,27-,28+,29-,30+,31-,32-,33-,34+,35?,36?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEJEOVUOUKNBF-QVZFRTLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@H]2[C@H](O1)OC([C@H](C2OC3(O[C@@H]4[C@H]([C@@H](C(O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)O)COC5(O[C@H]6[C@@H]([C@H](C(O[C@@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675874 |
Source


|
| Record name | PUBCHEM_46781412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230963-26-5 |
Source


|
| Record name | PUBCHEM_46781412 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)









